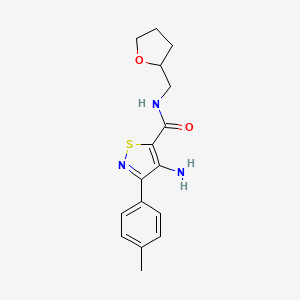
4-amino-N-((tetrahydrofuran-2-yl)methyl)-3-(p-tolyl)isothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-amino-N-((tetrahydrofuran-2-yl)methyl)-3-(p-tolyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-amino-N-((tetrahydrofuran-2-yl)methyl)-3-(p-tolyl)isothiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C_{13}H_{16}N_{4}O_{1}S
- Molecular Weight : 284.36 g/mol
The structure includes a tetrahydrofuran moiety, an isothiazole core, and a p-tolyl group, which may contribute to its biological properties.
Research indicates that compounds with isothiazole structures often exhibit a range of biological activities including:
- Anticancer Activity : Isothiazole derivatives have been shown to inhibit tumor growth by targeting various cellular pathways.
- Antimicrobial Properties : These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Some derivatives modulate inflammatory pathways, reducing cytokine production.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available literature.
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Anticancer (e.g., lung cancer) | 0.08 - 12.07 | Tubulin polymerization | |
| Antimicrobial | < 25 | Bacterial cell wall synthesis | |
| Anti-inflammatory | 0.283 | TNF-a release inhibition |
Case Study 1: Anticancer Activity
In a study evaluating various isothiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15). The mechanism was attributed to inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Case Study 2: Anti-inflammatory Effects
Another study demonstrated that the compound effectively inhibited TNF-a release in LPS-stimulated whole blood assays, achieving an IC50 value of 0.283 mM. This suggests a potent anti-inflammatory profile that could be beneficial in treating inflammatory diseases .
Discussion
The biological activity of this compound is promising, particularly in anticancer and anti-inflammatory applications. The presence of the isothiazole ring appears to enhance its interaction with biological targets, making it a candidate for further development.
Eigenschaften
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-4-6-11(7-5-10)14-13(17)15(22-19-14)16(20)18-9-12-3-2-8-21-12/h4-7,12H,2-3,8-9,17H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZJMSLOOSPVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














